4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo-
Description
4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- (CAS: 57053-23-3; C₉H₆O₄) is a fused heterocyclic compound comprising a furan ring fused to a pyran ring. Key structural features include:
- Furopyran backbone: The [3,2-c] fusion connects the furan oxygen at position 3 to the pyran ring.
- Functional groups: A carboxaldehyde group at position 2, a methyl substituent at position 6, and a ketone at position 3.
This compound’s reactivity and applications stem from its aldehyde group, which enables nucleophilic additions and condensation reactions, and its conjugated π-system, which may confer fluorescence or bioactivity .
Properties
IUPAC Name |
6-methyl-4-oxofuro[3,2-c]pyran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c1-5-2-8-7(9(11)12-5)3-6(4-10)13-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOVNFLOTISLIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(O2)C=O)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481801 | |
| Record name | 4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57053-23-3 | |
| Record name | 4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- typically involves the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with arylglyoxals in boiling formic acid . This reaction leads to the formation of the desired furo[3,2-c]pyran derivative. The reaction conditions are crucial for achieving high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for 4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted furo[3,2-c]pyran derivatives.
Scientific Research Applications
4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, leading to alterations in their function. This can result in a range of biological activities, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cancer cells .
Comparison with Similar Compounds
Structural Analogues in the Furopyran Family
Key Observations :
- Aldehyde functionality distinguishes the target compound, enabling unique reactivity (e.g., Schiff base formation) compared to ketones, amides, or carboxylic acids in analogues.
- Methyl substituent at position 6 enhances lipophilicity compared to phenyl or hydroxyl groups in patulin or phenyl-substituted pyrans.
Key Observations :
Physicochemical Properties
Key Observations :
Key Observations :
- The target compound’s aldehyde group positions it for applications in chemodosimeters or bioorthogonal chemistry, unlike non-aldehydic analogues.
- Methyl and oxo groups may enhance bioavailability compared to hydroxylated patulin.
Q & A
Q. What are the recommended safety protocols for handling 4H-Furo[3,2-c]pyran-2-carboxaldehyde derivatives in laboratory settings?
- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Waste should be segregated into halogenated solvent containers and treated by licensed hazardous waste services to prevent environmental contamination. These protocols align with general safety practices for reactive aldehydes and heterocyclic compounds .
Q. How can researchers optimize the synthesis of 4H-Furo[3,2-c]pyran-2-carboxaldehyde derivatives?
- Methodological Answer : A Yb(OTf)₃-catalyzed [3+2] annulation between 4-hydroxycoumarins and β-nitroalkenes in dichloromethane under reflux (24 hours) yields high-purity derivatives. Post-reaction purification via silica gel chromatography is critical to isolate products like 3-phenyl-4H-furo[3,2-c]chromen-4-one (65% yield). Confirm purity using ¹H/¹³C NMR and HRMS .
Q. What spectroscopic techniques are essential for characterizing 6-methyl-4-oxo-4H-furo[3,2-c]pyran-2-carboxaldehyde?
- Methodological Answer :
- ¹H NMR : Identify aromatic protons (δ 7.3–8.0 ppm) and aldehyde protons (δ ~9.8 ppm).
- ¹³C NMR : Detect carbonyl (C=O, δ ~180–190 ppm) and furan/pyran ring carbons.
- HRMS : Confirm molecular formula (e.g., C₁₀H₈O₄ requires [M+H]⁺ = 193.0495). Cross-reference with IR (C=O stretch ~1674 cm⁻¹) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of substitutions on 4H-Furo[3,2-c]pyran-2-carboxaldehyde?
- Methodological Answer : Substituent position depends on electrophile choice and catalyst. For example, Yb(OTf)₃ promotes β-nitroalkene addition to the 3-position of 4-hydroxycoumarins, while Pd catalysts may enable cross-coupling at the aldehyde group. Solvent polarity (e.g., DCM vs. DMF) and temperature (reflux vs. RT) further modulate selectivity .
Q. What strategies resolve contradictions in biological activity data for 6-methyl-4-oxo derivatives?
- Methodological Answer : Discrepancies in antifungal/anticancer activity often arise from assay variability (e.g., MIC vs. IC₅₀ protocols). Validate results using:
- Dose-response curves (3–5 replicates) to ensure reproducibility.
- Molecular docking (e.g., AutoDock Vina) to compare binding affinities with target enzymes (e.g., CYP450).
- Structural analogs (e.g., 3-methoxy or 8-fluoro derivatives) to isolate substituent effects .
Q. How can computational methods predict the reactivity of 4H-Furo[3,2-c]pyran-2-carboxaldehyde in nucleophilic additions?
- Methodological Answer :
- DFT Calculations (Gaussian 09): Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces. The aldehyde group (LUMO ~ -1.5 eV) is highly electrophilic, favoring nucleophilic attack.
- MD Simulations : Simulate solvent effects (e.g., water vs. THF) on reaction barriers using NAMD .
Q. What are the challenges in crystallizing 6-methyl-4-oxo-4H-furo[3,2-c]pyran-2-carboxaldehyde, and how are they addressed?
- Methodological Answer : Low melting points (~150–200°C) and hygroscopicity complicate crystallization. Use:
- Slow evaporation in ethyl acetate/hexane (1:3) at 4°C.
- Seeding with microcrystals from vapor diffusion.
- SC-XRD : Resolve disorder using SHELXTL; refine thermal parameters with Olex2. Example: CCDC 10442760 shows planar furan-pyran fusion .
Methodological Resources
- Synthetic Protocols : [2, 21]
- Spectroscopic Validation : [3, 11]
- Safety Guidelines : [1]
- Computational Tools : [8, 18]
- Bioactivity Assays : [5, 7]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
